Ethyl 2-(2-nitrophenoxy)propanoate
Overview
Description
Ethyl 2-(2-nitrophenoxy)propanoate is a chemical compound with the molecular formula C11H13NO5 . It is of interest in the field of chemistry due to its potential applications and properties .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-nitrophenoxy)propanoate consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact 3D structure is not provided in the searched resources.Physical And Chemical Properties Analysis
Ethyl 2-(2-nitrophenoxy)propanoate has a molecular weight of 239.23 g/mol . Other physical and chemical properties such as boiling point, solubility, and stability are not specified in the searched resources.Scientific Research Applications
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(S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate
- Application Summary : This compound is used in the synthesis of a diagnostic radiotracer used in positron emission tomography (PET). It’s useful for detecting pathological loss of dopaminergic neuron terminals in the striatum, thus aiding in the diagnosis of Parkinson’s disease and distinction between essential tremor and parkinsonian syndromes .
- Methods of Application : The compound was prepared starting from commercially available l-DOPA which was O - and N-protected before undergoing iodination by CF 3 CO 2 Ag/I 2 .
- Results or Outcomes : The structure of the target compound was confirmed using IR, 1 H-NMR, 13 C-NMR, 2D (COSY, HSQC) NMR spectroscopy, as well as ESI-MS and HRMS .
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Ethyl 2,2-Bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate
- Application Summary : This compound forms complexes with copper (II) and cobalt (II) ions. These complexes have potential applications in the synthesis of various coordination extraction systems, biologically active compounds, and drug vehicles .
- Methods of Application : The synthesis of this compound involved the reaction of the starting material with benzoyl isothiocyanate .
- Results or Outcomes : The coordination entity in the complexes includes oxygen and sulfur atoms of the benzoyl and carbamothioyloxy groups of both ligand branches .
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Fragrances and Flavors
- Application Summary : Esters are often responsible for the characteristic fragrances of fruits and flowers . Both natural and synthetic esters are used in perfumes and as flavoring agents .
- Methods of Application : Flavor chemists can attempt to duplicate the natural odor or taste once a flower or fruit has been chemically analyzed .
- Results or Outcomes : The resulting esters are used in a variety of products, from foods to perfumes, enhancing our sensory experiences .
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Hydrolysis
- Application Summary : Esters can be hydrolyzed - split into carboxylic acids (or their salts) and alcohols by the action of water, dilute acid, or dilute alkali .
- Methods of Application : The ester is heated under reflux with a dilute alkali like sodium hydroxide solution or a dilute acid like dilute hydrochloric acid or dilute sulfuric acid .
- Results or Outcomes : The hydrolysis of esters is a key reaction in organic chemistry, with applications ranging from soap-making to the production of biodiesel .
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Plasticizers
- Application Summary : Certain esters are used as plasticizers to increase the flexibility of plastics. They work by reducing the intermolecular forces between polymer chains .
- Methods of Application : Plasticizers are mixed with the polymer during the manufacturing process. The amount and type of plasticizer used depends on the end-use requirements .
- Results or Outcomes : The use of plasticizers results in more flexible and durable plastic products .
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Biodiesel Production
- Application Summary : Esters made from vegetable oils or animal fats (triglycerides) and methanol or ethanol are used as biodiesel, a renewable alternative to fossil diesel .
- Methods of Application : The production of biodiesel involves a transesterification reaction, where the triglycerides react with alcohol in the presence of a catalyst .
- Results or Outcomes : The use of biodiesel can reduce greenhouse gas emissions and dependence on fossil fuels .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(2-nitrophenoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-11(13)8(2)17-10-7-5-4-6-9(10)12(14)15/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBPNCZBAGRYQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303441 | |
Record name | ethyl 2-(2-nitrophenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-nitrophenoxy)propanoate | |
CAS RN |
13212-56-1 | |
Record name | NSC158348 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-(2-nitrophenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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